molecular formula C12H13FN2O B13283159 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole

Cat. No.: B13283159
M. Wt: 220.24 g/mol
InChI Key: GLNNRQDTYDEHPG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole is a synthetic organic compound with the molecular formula C12H14FN3 It is characterized by the presence of a fluorine atom at the 6th position, a piperidin-3-yl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group is attached through nucleophilic substitution reactions, often using piperidine and suitable leaving groups like halides.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom or piperidin-3-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidin-3-yl group contributes to its overall stability and solubility. The benzoxazole ring is crucial for the compound’s biological activity, as it can participate in hydrogen bonding and π-π interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole
  • 6-Fluoro-2-(piperidin-3-yl)-1H-indazole
  • 6-Fluoro-2-(piperidin-3-yl)-1H-benzothiazole

Uniqueness

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole is unique due to its specific combination of a fluorine atom, piperidin-3-yl group, and benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

6-fluoro-2-piperidin-3-yl-1,3-benzoxazole

InChI

InChI=1S/C12H13FN2O/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

GLNNRQDTYDEHPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC3=C(O2)C=C(C=C3)F

Origin of Product

United States

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